((1,1,3,3-Tetramethylbutyl)thio)acetic acid
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Overview
Description
((1,1,3,3-Tetramethylbutyl)thio)acetic acid is an organic compound with the molecular formula C10H20O2S. It is characterized by the presence of a thioether group attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((1,1,3,3-Tetramethylbutyl)thio)acetic acid typically involves the reaction of 1,1,3,3-tetramethylbutyl chloride with sodium thioacetate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
((1,1,3,3-Tetramethylbutyl)thio)acetic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The thioether group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thioethers.
Scientific Research Applications
((1,1,3,3-Tetramethylbutyl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of ((1,1,3,3-Tetramethylbutyl)thio)acetic acid involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid moiety may also play a role in binding to active sites of enzymes, thereby modulating their function .
Comparison with Similar Compounds
Similar Compounds
((1,1,3,3-Tetramethylbutyl)thio)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
((1,1,3,3-Tetramethylbutyl)thio)butyric acid: Contains a butyric acid moiety.
((1,1,3,3-Tetramethylbutyl)thio)valeric acid: Contains a valeric acid moiety.
Uniqueness
((1,1,3,3-Tetramethylbutyl)thio)acetic acid is unique due to its specific combination of the thioether and acetic acid groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
58537-61-4 |
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Molecular Formula |
C10H20O2S |
Molecular Weight |
204.33 g/mol |
IUPAC Name |
2-(2,4,4-trimethylpentan-2-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C10H20O2S/c1-9(2,3)7-10(4,5)13-6-8(11)12/h6-7H2,1-5H3,(H,11,12) |
InChI Key |
GONLVZLZLHLBQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)SCC(=O)O |
Origin of Product |
United States |
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